5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde
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Overview
Description
5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a bromine atom at the 5-position, a chloro-nitrophenyl group at the 3-position, and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carboxylic acid.
Reduction: 5-bromo-3-[(3-chloro-5-aminophenyl)methoxy]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-[(3-chloro-4-nitrophenyl)methoxy]pyridine-2
Properties
CAS No. |
2703778-79-2 |
---|---|
Molecular Formula |
C13H8BrClN2O4 |
Molecular Weight |
371.6 |
Purity |
95 |
Origin of Product |
United States |
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